molecular formula C20H25N5OS B3805447 N-(2-{5-[2-(dimethylamino)-1,3-thiazol-5-yl]-4-phenyl-1H-imidazol-1-yl}ethyl)-2-methylpropanamide

N-(2-{5-[2-(dimethylamino)-1,3-thiazol-5-yl]-4-phenyl-1H-imidazol-1-yl}ethyl)-2-methylpropanamide

Cat. No.: B3805447
M. Wt: 383.5 g/mol
InChI Key: URKATECTVOXURL-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a dimethylamino group, a thiazole ring, an imidazole ring, and an amide group. These groups are common in many biological molecules and pharmaceuticals .


Chemical Reactions Analysis

The reactivity of a compound depends on its functional groups. For instance, the dimethylamino group is basic and can react with acids. The amide group is typically stable but can undergo hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and pKa can be predicted based on the compound’s structure. For example, the presence of polar groups like the amide could increase solubility in polar solvents .

Safety and Hazards

Safety and hazards are typically determined through experimental studies. For instance, the LD50 value, which indicates the lethal dose for 50% of a population, is often used to assess toxicity .

Properties

IUPAC Name

N-[2-[5-[2-(dimethylamino)-1,3-thiazol-5-yl]-4-phenylimidazol-1-yl]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5OS/c1-14(2)19(26)21-10-11-25-13-23-17(15-8-6-5-7-9-15)18(25)16-12-22-20(27-16)24(3)4/h5-9,12-14H,10-11H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKATECTVOXURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCN1C=NC(=C1C2=CN=C(S2)N(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{5-[2-(dimethylamino)-1,3-thiazol-5-yl]-4-phenyl-1H-imidazol-1-yl}ethyl)-2-methylpropanamide
Reactant of Route 2
Reactant of Route 2
N-(2-{5-[2-(dimethylamino)-1,3-thiazol-5-yl]-4-phenyl-1H-imidazol-1-yl}ethyl)-2-methylpropanamide
Reactant of Route 3
Reactant of Route 3
N-(2-{5-[2-(dimethylamino)-1,3-thiazol-5-yl]-4-phenyl-1H-imidazol-1-yl}ethyl)-2-methylpropanamide
Reactant of Route 4
Reactant of Route 4
N-(2-{5-[2-(dimethylamino)-1,3-thiazol-5-yl]-4-phenyl-1H-imidazol-1-yl}ethyl)-2-methylpropanamide
Reactant of Route 5
Reactant of Route 5
N-(2-{5-[2-(dimethylamino)-1,3-thiazol-5-yl]-4-phenyl-1H-imidazol-1-yl}ethyl)-2-methylpropanamide
Reactant of Route 6
Reactant of Route 6
N-(2-{5-[2-(dimethylamino)-1,3-thiazol-5-yl]-4-phenyl-1H-imidazol-1-yl}ethyl)-2-methylpropanamide

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